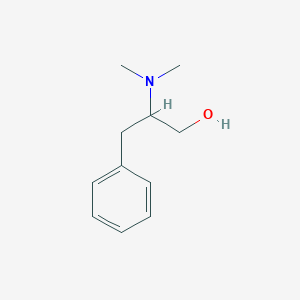

2-(Dimethylamino)-3-phenylpropan-1-ol

Description

The exact mass of the compound 2-(Dimethylamino)-3-phenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Dimethylamino)-3-phenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-3-phenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)11(9-13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJAUYRBYPFPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60577-28-8 | |

| Record name | NSC45499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

"2-(Dimethylamino)-3-phenylpropan-1-ol" synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol

Introduction

2-(Dimethylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical building block and precursor in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds, making its efficient and stereoselective synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth examination of the prevalent synthesis mechanisms, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

The primary synthetic routes to this compound involve the modification of readily available chiral precursors, such as the amino acid L-phenylalanine, or the direct aminolysis of epoxides like styrene oxide. The choice of pathway often depends on factors like desired stereochemistry, scalability, and cost of starting materials.

Part 1: Synthesis via Reductive N-Methylation of Phenylalaninol

One of the most reliable and widely employed methods for synthesizing 2-(Dimethylamino)-3-phenylpropan-1-ol begins with the naturally occurring amino acid, L-phenylalanine. This approach leverages the inherent chirality of the starting material to produce an enantiomerically pure product. The overall transformation involves two key stages: the reduction of the carboxylic acid to an alcohol, followed by the exhaustive methylation of the primary amine.

Stage 1: Reduction of L-phenylalanine to L-phenylalaninol

The initial step is the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol, yielding L-phenylalaninol. This is typically achieved using a powerful reducing agent capable of reducing carboxylic acids, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Causality of Experimental Choices:

-

Reducing Agent: LiAlH₄ is chosen for its high reactivity and efficacy in reducing carboxylic acids, which are generally resistant to weaker reducing agents like sodium borohydride (NaBH₄).

-

Solvent: Anhydrous THF is a standard solvent for LiAlH₄ reductions due to its ability to solvate the hydride reagent and its inertness under the reaction conditions. The strict exclusion of water is critical, as LiAlH₄ reacts violently with protic solvents.

-

Work-up: The reaction is carefully quenched with a specific sequence of reagents (e.g., water followed by aqueous NaOH) to safely neutralize the excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.

Stage 2: The Eschweiler-Clarke Reaction for N,N-dimethylation

The core of this synthetic route is the N,N-dimethylation of L-phenylalaninol to yield the target molecule. The Eschweiler-Clarke reaction is the classic and highly effective method for this transformation. This reaction utilizes a mixture of formic acid and formaldehyde to methylate primary or secondary amines.

Mechanism & Authoritative Grounding: The reaction proceeds through a well-established mechanism. First, the primary amine of phenylalaninol reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, transferring a hydride to the iminium ion, which reduces it to a methyl group and releases carbon dioxide. This process repeats a second time to achieve exhaustive N,N-dimethylation. The use of formic acid as the reducing agent is advantageous as it avoids the over-alkylation issues that can occur with other alkylating agents like methyl iodide.

The overall workflow for this synthesis pathway is illustrated below.

Caption: Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol from L-phenylalanine.

Experimental Protocol: Eschweiler-Clarke Methylation

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-phenylalaninol (1 equivalent).

-

Reagent Addition: Add formic acid (2.5 equivalents) followed by aqueous formaldehyde (37%, 2.2 equivalents).

-

Reaction: Heat the mixture to 80-90 °C and maintain it at this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully add concentrated hydrochloric acid (HCl) and evaporate the mixture to dryness under reduced pressure.

-

Purification: Dissolve the residue in water and basify with a strong base (e.g., 50% NaOH solution) to a pH > 12. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography if necessary.

Part 2: Synthesis via Ring-Opening of Styrene Oxide

An alternative and more atom-economical approach is the nucleophilic ring-opening of an epoxide, specifically styrene oxide, with dimethylamine. This method directly installs both the dimethylamino and hydroxyl functionalities in a single step.

Mechanism & Regioselectivity: The reaction proceeds via an Sₙ2 mechanism. Dimethylamine, acting as the nucleophile, attacks one of the carbon atoms of the epoxide ring. In the case of an unsymmetrical epoxide like styrene oxide, the attack can occur at either the C1 (benzylic) or C2 (terminal) position.

Under neutral or basic conditions, the nucleophilic attack is primarily governed by sterics. Therefore, the dimethylamine preferentially attacks the less sterically hindered terminal carbon (C2), leading to the formation of the desired 2-(dimethylamino)-3-phenylpropan-1-ol as the major regioisomer. The presence of a protic solvent (like methanol or water) facilitates the reaction by protonating the oxygen atom of the epoxide in the transition state, making the ring more susceptible to nucleophilic attack.

Caption: Regioselective ring-opening of styrene oxide with dimethylamine.

Experimental Protocol: Aminolysis of Styrene Oxide

-

Setup: In a pressure-resistant vessel, dissolve styrene oxide (1 equivalent) in a suitable solvent such as methanol or isopropanol.

-

Reagent Addition: Add an aqueous solution of dimethylamine (40%, 2-3 equivalents).

-

Reaction: Seal the vessel and heat the mixture to 60-70 °C for 4-6 hours. The reaction must be conducted in a sealed vessel to prevent the escape of the volatile dimethylamine.

-

Work-up: After cooling, remove the solvent and excess dimethylamine under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts. Dry the organic layer, filter, and concentrate to obtain the product. The major regioisomer can be purified from any minor byproducts via column chromatography.

Data Summary: Comparison of Synthetic Routes

The choice between the two primary synthetic routes often involves a trade-off between stereochemical control, atom economy, and reaction conditions.

| Parameter | Route 1: Phenylalaninol Methylation | Route 2: Styrene Oxide Opening |

| Starting Material | L-Phenylalanine | Styrene Oxide |

| Stereocontrol | Excellent (derived from chiral pool) | Produces a racemate unless a chiral catalyst or starting material is used |

| Key Reaction | Eschweiler-Clarke | Sₙ2 Ring-Opening |

| Typical Yield | 70-85% | 80-95% |

| Main Advantage | High enantiopurity | High atom economy, fewer steps |

| Main Disadvantage | Multi-step process, use of LiAlH₄ | Lack of inherent stereocontrol |

Conclusion

The synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol can be effectively achieved through multiple pathways, with the Eschweiler-Clarke methylation of L-phenylalaninol and the aminolysis of styrene oxide being the most prominent. The L-phenylalaninol route is superior when enantiopurity is the primary concern, leveraging the chirality of the starting material. Conversely, the styrene oxide route offers a more direct and atom-economical synthesis, making it attractive for applications where a racemic mixture is acceptable or when subsequent chiral resolution is planned. Understanding the underlying mechanisms, from the hydride transfer in the Eschweiler-Clarke reaction to the regioselectivity of the Sₙ2 epoxide opening, is paramount for optimizing reaction conditions and achieving high yields of the desired product.

References

-

Icke, R. N., & Wisegarver, B. B. (1946). The Eschweiler-Clarke Reaction. Organic Syntheses. [Link]

-

Dal Canto, R. A., et al. (2016). One-pot synthesis of L-phenylalaninol N,N-dimethyl and N,N-diethyl derivatives from L-phenylalanine. Journal of the Brazilian Chemical Society. [Link]

-

Wu, J., et al. (2004). A practical and scalable synthesis of (S)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, the key intermediate for the preparation of (S)-(+)-duloxetine. Tetrahedron: Asymmetry. [Link]

A Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-3-phenylpropan-1-ol

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-(Dimethylamino)-3-phenylpropan-1-ol, a key chiral amino alcohol intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of the compound's structural, physical, and spectroscopic characteristics. We will explore its molecular identity, summarize its core properties in a comparative table, and provide detailed, field-proven protocols for its analytical characterization. The methodologies described herein are designed to ensure scientific integrity through self-validating systems, supported by authoritative references.

Chemical Identity and Molecular Structure

2-(Dimethylamino)-3-phenylpropan-1-ol is a chiral molecule whose structure features a primary alcohol, a tertiary amine, and a phenyl group. This combination of functional groups makes it a versatile building block, particularly in the synthesis of pharmaceutical compounds. Due to the presence of a chiral center at the second carbon, it exists as two enantiomers, (2R)- and (2S)-isomers. Much of the publicly available experimental data pertains to its structural isomer, 3-(Dimethylamino)-1-phenylpropan-1-ol, which is a crucial intermediate in the synthesis of pharmaceuticals like Fluoxetine.[1][2] This guide will present data for the specified topic molecule, supplemented with data from its well-characterized isomer where necessary, with clear attribution.

-

IUPAC Name: 2-(Dimethylamino)-3-phenylpropan-1-ol

-

Molecular Formula: C₁₁H₁₇NO[3]

-

CAS Number: Data for this specific constitutional isomer is not centrally cataloged; however, related isomers are well-documented (e.g., 5554-64-3 for 3-(Dimethylamino)-1-phenylpropan-1-ol).[4][5][7]

Caption: 2D structure of 2-(Dimethylamino)-3-phenylpropan-1-ol.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 2-(Dimethylamino)-3-phenylpropan-1-ol and its structural isomer. This data is fundamental for developing analytical methods, designing reaction conditions, and ensuring proper handling and storage.

| Property | Value | Source(s) | Notes |

| Molecular Weight | 179.26 g/mol | [4][5][7] | Consistent across isomers. |

| Melting Point | 47-48 °C | [5][7][8] | Data for 3-(Dimethylamino)-1-phenylpropan-1-ol. |

| Boiling Point | 284.4 °C @ 760 mmHg | [1][7] | Data for 3-(Dimethylamino)-1-phenylpropan-1-ol. |

| 128-130 °C @ 3 Torr | [5] | Demonstrates significant pressure dependence. | |

| Density | 1.011 g/cm³ (Predicted) | [5][7] | Data for 3-(Dimethylamino)-1-phenylpropan-1-ol. |

| Water Solubility | 13.3 µg/mL (at pH 7.4) | [1][4][6] | Data for 3-(Dimethylamino)-1-phenylpropan-1-ol. |

| pKa (Predicted) | 14.21 ± 0.20 | [1][5] | Predicted for the hydroxyl group proton. |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical in research and development. Spectroscopic methods provide the necessary framework for this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Dimethylamino)-3-phenylpropan-1-ol.[1]

-

¹H NMR Spectroscopy:

-

Phenyl Protons: A multiplet signal is expected in the aromatic region, typically between δ 7.20-7.40 ppm , integrating to 5 hydrogens.[9]

-

Methine Proton (-CH(OH)-): A doublet of doublets is anticipated around δ 4.80 ppm , coupled to the adjacent methylene and methine protons.[9]

-

Methylene Protons (-CH₂-Ph): These diastereotopic protons will appear as a multiplet, expected around δ 2.70-2.90 ppm .

-

Methine Proton (-CH(NMe₂)-): A multiplet signal is expected for the proton on the carbon bearing the dimethylamino group.

-

Dimethylamino Protons (-N(CH₃)₂): A sharp singlet integrating to 6 hydrogens is characteristic, expected around δ 2.20 ppm .[9]

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR Spectroscopy:

-

Phenyl Carbons: Signals will appear in the δ 125-140 ppm range.

-

Hydroxyl-bearing Carbon (-CH(OH)-): Expected around δ 70-75 ppm .

-

Nitrogen-bearing Carbon (-CH(NMe₂)-): Expected around δ 60-65 ppm .

-

Dimethylamino Carbons (-N(CH₃)₂): A signal around δ 40-45 ppm .

-

Methylene Carbon (-CH₂-Ph): A signal around δ 35-40 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

-

Expected Absorption Bands (ṽ):

-

3600-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.[1]

-

3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.[1]

-

2980-2800 cm⁻¹ (medium-strong): Aliphatic C-H stretching.[1]

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[1]

-

1260-1000 cm⁻¹ (strong): C-O stretching of the primary alcohol and C-N stretching of the tertiary amine.[1]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Expected Molecular Ion Peak (M⁺): m/z = 179.26

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines. This would result in a fragment ion at m/z = 72, corresponding to [CH(N(CH₃)₂)CH₂]⁺.

-

Loss of Water: Dehydration can occur, leading to a fragment at m/z = 161 [M-H₂O]⁺.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the phenyl ring can produce a tropylium ion at m/z = 91.

-

Synthesis and Analytical Workflows

A robust understanding of the compound's synthesis is vital, as starting materials and side reactions can introduce process-related impurities. The most common route to the isomeric 3-(Dimethylamino)-1-phenylpropan-1-ol involves a Mannich reaction followed by a ketone reduction, which is an instructive parallel.[2][6]

Caption: Common synthesis pathway for the isomer 3-(Dimethylamino)-1-phenylpropan-1-ol.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method for assessing the purity of the title compound.

1. Instrumentation and Columns:

- HPLC system with UV detector.

- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

- Mobile Phase B: 0.1% TFA in Acetonitrile.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 254 nm.

- Column Temperature: 30 °C.

- Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.[1]

4. Sample Preparation:

- Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[1]

- Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

- Integrate all peaks in the chromatogram.

- Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol outlines the steps for preparing a sample for NMR analysis to confirm its molecular structure.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the sample.

- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a clean, dry NMR tube.[1]

2. Instrument Setup and Acquisition:

- Tune and shim the NMR spectrometer according to standard procedures.

- Acquire a ¹H NMR spectrum, typically using 16-32 scans.

- Acquire a ¹³C NMR spectrum. If sensitivity is low, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

3. Data Processing and Interpretation:

- Process the spectra (Fourier transform, phase correction, and baseline correction).

- Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

- Assign the chemical shifts and coupling patterns to the corresponding nuclei in the molecular structure. Compare the observed spectra with the expected patterns described in Section 3.1.

Conclusion

2-(Dimethylamino)-3-phenylpropan-1-ol is a compound of significant interest in synthetic chemistry. Its physicochemical properties are dictated by the interplay of its phenyl, hydroxyl, and tertiary amine functionalities. This guide has provided a detailed overview of its chemical identity, core physical properties, and spectroscopic signature. The analytical protocols presented offer a validated framework for its characterization, ensuring the reliability and reproducibility required for advanced research and development applications.

References

-

PubChem. (S)-2-(Methylamino)-3-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (2024). 3-(Dimethylamino)-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

Organic Syntheses. (2023). Catalytic enantioselective addition of dialkylzincs to aldehydes. [Link]

-

SpectraBase. (2024). D(+)-2-Amino-3-phenyl-1-propanol. [Link]

-

Quick Company. (2013). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. [Link]

-

Stenutz. (2024). 2-(methylamino)-1-phenylpropan-1-ol. [Link]

-

The Royal Society of Chemistry. (2020). Electronic supplementary information. [Link]

-

Cheméo. (2024). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). [Link]

-

Rasayan Journal of Chemistry. (2019). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

-

NIST WebBook. (2024). 2-Propanol, 1-(dimethylamino)-. [Link]

-

Human Metabolome Database. (2024). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). [Link]

-

SpectraBase. (2024). D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. [Link]

-

CAS Common Chemistry. (2025). 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone. [Link]

-

PubChem. (2024). 3-(p-(Dimethylamino)phenyl)propanol. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. (2025). 2-methyl-3-phenyl-1-propanol. [Link]

-

PubChem. (2024). 3-(dimethylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2008). 3-Methylamino-3-phenylpropan-1-ol. [Link]

-

PubChem. (2024). 2-Methyl-3-phenyl-1-propanol. National Center for Biotechnology Information. [Link]

-

Chemsrc. (2025). 2-(methylamino)-1-phenylpropan-1-ol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. [R,(+)]-2-(Dimethylamino)-3-phenyl-1-propanol CAS#: [m.chemicalbook.com]

- 4. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3 [chemicalbook.com]

- 6. 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | Benchchem [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-(Dimethylamino)-3-phenylpropan-1-ol: A Chiral Scaffold in Modern Pharmaceutical Synthesis

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-(Dimethylamino)-3-phenylpropan-1-ol. This chiral amino alcohol, derived from the natural amino acid L-phenylalanine, is a valuable building block in asymmetric synthesis, primarily utilized as a precursor to chiral auxiliaries and ligands that are critical for producing enantiomerically pure active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of Chiral Intermediates

In pharmaceutical development, the stereochemistry of a drug molecule is often critical to its efficacy and safety. A specific enantiomer may exhibit desired therapeutic activity while its mirror image could be inactive or even cause adverse effects. This reality places immense importance on asymmetric synthesis—the ability to selectively produce a single stereoisomer. Chiral intermediates, such as 2-(Dimethylamino)-3-phenylpropan-1-ol, are foundational to this endeavor.

Derived from L-phenylalanine, this intermediate possesses a defined stereocenter and two versatile functional groups: a tertiary amine and a primary alcohol. This structure makes it an ideal precursor for crafting chiral auxiliaries and ligands. These tools of asymmetric synthesis guide chemical reactions to produce a target molecule with the correct three-dimensional orientation, making intermediates like 2-(Dimethylamino)-3-phenylpropan-1-ol indispensable in the modern drug discovery and manufacturing landscape.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use, handling, and storage.

Physicochemical Data

The properties of 2-(Dimethylamino)-3-phenylpropan-1-ol and its related structures are summarized below. Note that data may vary slightly between different enantiomeric or salt forms.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(dimethylamino)-3-phenylpropan-1-ol | |

| Synonyms | N,N-Dimethyl-L-phenylalaninol | |

| CAS Number | 56613-81-1 (S-enantiomer) | |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid or powder | [3] |

| Melting Point | 68-70 °C | [4] |

| Boiling Point | ~295 °C (Predicted) | [4] |

| Solubility | Soluble in water and common organic solvents like ethanol and methanol.[5] |

Safety and Handling

As with any chemical reagent, proper safety protocols are mandatory. The following guidelines are synthesized from available safety data sheets (SDS).

-

Hazard Identification : Causes severe skin burns and eye damage.[5] May be harmful if swallowed.[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[5] Ensure adequate ventilation or use a NIOSH/MSHA approved respirator.[5] Eyewash stations and safety showers should be readily accessible.[7]

-

First Aid Measures :

-

Skin Contact : Immediately take off all contaminated clothing. Rinse skin with water or shower.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[5][6]

-

-

Storage : Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place. Store locked up.[5][6]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Synthesis: From Natural Amino Acid to Chiral Building Block

The most direct and stereochemically reliable synthesis of (S)-2-(Dimethylamino)-3-phenylpropan-1-ol starts from the readily available and optically pure amino acid, L-phenylalanine. The synthesis is a robust two-step process involving the reduction of the carboxylic acid followed by exhaustive N-methylation.

Synthetic Workflow Overview

The causality behind this pathway is clear: L-phenylalanine provides the essential carbon skeleton and the desired (S)-stereochemistry at the C2 position. The subsequent steps simply modify the existing functional groups without disturbing the chiral center.

Caption: Synthesis workflow for (S)-2-(Dimethylamino)-3-phenylpropan-1-ol.

Detailed Experimental Protocol

Step 1: Reduction of L-Phenylalanine to (S)-Phenylalaninol

-

Principle : The carboxylic acid functional group of L-phenylalanine is reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex. This step must be performed under anhydrous conditions.

-

Methodology :

-

Suspend L-phenylalanine in an anhydrous ether solvent, such as tetrahydrofuran (THF), in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice-salt bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) to the stirred suspension. The choice of reducing agent depends on safety, cost, and scale considerations; borane is often preferred for its milder nature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully quench the excess reducing agent by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup for LiAlH₄).

-

Filter the resulting salts and wash them thoroughly with THF or another suitable solvent.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude (S)-phenylalaninol, which can be purified by crystallization or distillation.

-

Step 2: N,N-Dimethylation via Eschweiler–Clarke Reaction

-

Principle : This classic reaction provides an efficient method for the exhaustive methylation of a primary amine to a tertiary amine using formaldehyde as the source of methyl groups and formic acid as the reducing agent. It is a self-validating system as the reaction conditions are specifically designed for this transformation with minimal side products.

-

Methodology :

-

To a flask containing (S)-phenylalaninol, add an excess of aqueous formaldehyde followed by an excess of formic acid.

-

Heat the mixture at reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, make the reaction mixture basic by the careful addition of a strong base like sodium hydroxide.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude 2-(Dimethylamino)-3-phenylpropan-1-ol can be purified by vacuum distillation or column chromatography to yield the final product with high purity.

-

Application as a Chiral Auxiliary Precursor

While structural isomers like 3-(dimethylamino)-1-phenylpropan-1-ol are direct precursors in the synthesis of drugs like Fluoxetine, 2-(dimethylamino)-3-phenylpropan-1-ol is more frequently employed as a precursor to chiral auxiliaries.[8][9] A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed and can often be recovered.

The high stereocontrol observed in reactions involving auxiliaries derived from phenylalaninol is well-documented.[10] The bulky benzyl group effectively blocks one face of the molecule, forcing incoming reagents to attack from the less hindered side, thus ensuring high diastereoselectivity.

General Workflow for Chiral Auxiliary Use

Caption: Conceptual workflow of a chiral auxiliary in asymmetric synthesis.

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and enantiomeric excess of the synthesized intermediate.

Spectroscopic and Chromatographic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the molecular structure and connectivity of the compound.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the presence of key functional groups, such as the broad O-H stretch of the alcohol and the C-N stretch of the amine.[2]

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for determining the enantiomeric purity (enantiomeric excess, or e.e.) of the final product, ensuring the stereochemical integrity has been maintained throughout the synthesis.

Protocol: Sample Preparation for NMR Spectroscopy

-

Objective : To prepare a sample of 2-(Dimethylamino)-3-phenylpropan-1-ol for structural confirmation by ¹H and ¹³C NMR.

-

Methodology :

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.

-

Ensure the sample is fully dissolved, capping the tube and gently inverting it several times.

-

The sample is now ready for analysis by the NMR spectrometer.

-

Conclusion

2-(Dimethylamino)-3-phenylpropan-1-ol stands as a testament to the synergy between natural product chemistry and modern pharmaceutical synthesis. By leveraging the stereochemical purity of L-phenylalanine, a highly valuable and versatile chiral intermediate can be reliably produced. Its primary role as a precursor to chiral auxiliaries and ligands underscores the enabling power of such molecules in the development of stereochemically pure drugs. A comprehensive understanding of its synthesis, properties, and handling is crucial for any researcher or organization involved in the intricate field of asymmetric synthesis and drug development.

References

-

Fisher Scientific. (2012, March 23). Safety Data Sheet: 1-Propanol, 3-(dimethylamino)-.

-

Fisher Scientific. Safety Data Sheet: 3-Phenyl-1-propanol.

-

Sigma-Aldrich. (2025, April 24). Safety Data Sheet: 1-Phenylpropan-2-ol.

-

Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2-Amino-3-phenyl-1-propanol.

-

Fisher Scientific. (2021, December 24). Safety Data Sheet: L-2-Amino-3-phenylpropan-1-ol.

-

PubChem. (S)-2-(Methylamino)-3-phenylpropan-1-ol. National Center for Biotechnology Information.

-

Benchchem. Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol.

-

Echemi. 3-dimethylamino-1-phenyl-propan-1-ol.

-

Quick Company. Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Precision of Chirality: Synthesizing (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.

-

Benchchem. (R)-3-(methylamino)-1-phenylpropan-1-ol: A Key Intermediate in the Synthesis of Atomoxetine.

-

Benchchem. An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.

-

Benchchem. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical.

-

Echemi. (s)-2-(methylamino)-3-phenylpropan-1-ol.

-

PubChem. 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information.

-

Opulent Pharma. 3-Dimethylamino-1-phenyl-1-propanol.

-

BLDpharm. (R)-3-(Dimethylamino)-3-phenylpropan-1-ol.

-

Benchchem. Chiral Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: Application Notes and Protocols.

-

Benchchem. Chiral Synthesis Applications of (2S)-2-(Methylamino)propan-1-ol.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). Mastering Organic Synthesis: The Versatility of (S)-3-Dimethylamino-3-phenylpropanol.

-

Quick Company. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol.

-

Google Patents. Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.

-

Google Patents. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.

-

Benchchem. 3-(Dimethylamino)-1-phenylpropan-1-ol.

-

MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642.

-

ChemicalBook. (2023, May 4). 3-dimethylamino-1-phenyl-propan-1-ol.

-

Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.

-

Google Patents. Method for preparing atomoxetine.

-

ResearchGate. (2015). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation.

-

Periodica Polytechnica Chemical Engineering. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts.

-

Guidechem. 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3.

-

Sigma-Aldrich. 3-(dimethylamino)-1-phenyl-1-propanol AldrichCPR.

-

CNR-IRIS. (2015). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation.

-

ResearchGate. (1998). ChemInform Abstract: (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary: A New Strategy for the Asymmetric Synthesis of 2-Substituted Alcohols.

-

Benchchem. Comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol.

-

Sigma-Aldrich. Atomoxetine Related Compound A.

-

MedchemExpress. 3-(Dimethylamino)-1-(thiophen-2yl)propan1-ol.

-

ResearchGate. 3-Methylamino-3-phenylpropan-1-ol.

Sources

- 1. 3-Dimethylamino-1-phenyl-1-propanol - Opulent Pharma [opulentpharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(Dimethylamino)-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Niche Isomer

In the realm of pharmaceutical development and complex organic synthesis, the precise structural elucidation of molecular entities is paramount. This guide is dedicated to the spectroscopic characterization of 2-(Dimethylamino)-3-phenylpropan-1-ol , a compound of interest due to its structural relation to various biologically active molecules. It is critical to note at the outset that a comprehensive search of established chemical databases and the scientific literature has revealed a conspicuous absence of experimentally-derived spectroscopic data for this specific isomer. This scarcity of empirical data underscores the niche nature of this compound and presents a unique challenge for its unequivocal identification.

Therefore, this technical guide adopts a predictive and pedagogical approach. Leveraging advanced computational tools and established principles of spectroscopy, we will present a thorough analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Dimethylamino)-3-phenylpropan-1-ol. This document is structured to not only provide the anticipated spectral characteristics but also to offer insights into the rationale behind these predictions, thereby empowering researchers to interpret their own potential experimental findings. We will also provide robust, field-proven protocols for the acquisition of such data, ensuring a self-validating framework for future studies.

Molecular Structure and Isomeric Context

To fully appreciate the nuances of the predicted spectroscopic data, it is essential to first visualize the molecular architecture of 2-(Dimethylamino)-3-phenylpropan-1-ol.

Figure 1: Molecular Structure of 2-(Dimethylamino)-3-phenylpropan-1-ol.

It is crucial to distinguish this structure from its more commonly documented isomer, 3-(dimethylamino)-1-phenylpropan-1-ol, where the dimethylamino and hydroxyl groups are on the first and third carbon of the propane chain, respectively. The positional difference of these functional groups will manifest in distinct NMR, IR, and MS signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Due to the absence of experimental data, the following ¹H and ¹³C NMR data are predicted using advanced computational algorithms.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 2-(Dimethylamino)-3-phenylpropan-1-ol in deuterated chloroform (CDCl₃) is expected to exhibit several distinct signals. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the phenyl ring.

Table 1: Predicted ¹H NMR Data for 2-(Dimethylamino)-3-phenylpropan-1-ol

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) | The protons on the phenyl ring will appear in the characteristic aromatic region. |

| ~ 3.80 - 3.70 | Multiplet | 2H | -CH₂OH | These diastereotopic protons are adjacent to the hydroxyl group and will likely show complex splitting. |

| ~ 3.00 - 2.90 | Multiplet | 1H | -CH(N(CH₃)₂) | This methine proton is coupled to the adjacent methylene and methine protons. |

| ~ 2.85 - 2.75 | Multiplet | 2H | -CH₂-Ph | These diastereotopic protons are adjacent to the phenyl group and the chiral center. |

| ~ 2.30 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups on the nitrogen are chemically equivalent and appear as a singlet. |

| Variable | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable and its chemical shift can vary with concentration and temperature. |

¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(Dimethylamino)-3-phenylpropan-1-ol

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | Aromatic C (quaternary) | The carbon of the phenyl ring attached to the propyl chain. |

| ~ 129 | Aromatic CH | Ortho- and meta- carbons of the phenyl ring. |

| ~ 128 | Aromatic CH | Para-carbon of the phenyl ring. |

| ~ 126 | Aromatic CH | |

| ~ 65 | -CH(N(CH₃)₂) | The carbon bearing the dimethylamino group. |

| ~ 62 | -CH₂OH | The carbon attached to the hydroxyl group. |

| ~ 45 | -N(CH₃)₂ | The two equivalent methyl carbons of the dimethylamino group. |

| ~ 38 | -CH₂-Ph | The carbon of the methylene group attached to the phenyl ring. |

Experimental Protocol: NMR Analysis

This protocol outlines a robust methodology for acquiring high-quality NMR spectra of 2-(Dimethylamino)-3-phenylpropan-1-ol.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized and purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and line shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

-

Figure 2: Experimental Workflow for NMR Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 2-(Dimethylamino)-3-phenylpropan-1-ol will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands for 2-(Dimethylamino)-3-phenylpropan-1-ol

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3400 | Broad | O-H stretch | Alcohol (-OH) |

| ~ 3080, 3060, 3030 | Medium | C-H stretch | Aromatic (sp² C-H) |

| ~ 2960, 2870 | Strong | C-H stretch | Aliphatic (sp³ C-H) |

| ~ 2820, 2770 | Medium | C-H stretch | N-CH₃ (Bohlmann bands) |

| ~ 1600, 1495, 1450 | Medium to Weak | C=C stretch | Aromatic Ring |

| ~ 1180 | Strong | C-N stretch | Tertiary Amine |

| ~ 1050 | Strong | C-O stretch | Primary Alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

ATR-FTIR is a convenient and rapid method for obtaining IR spectra of solid and liquid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal. If the sample is an oil, a single drop is sufficient.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For 2-(Dimethylamino)-3-phenylpropan-1-ol, electron ionization (EI) would likely lead to the formation of a molecular ion and several characteristic fragment ions.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 179

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a highly favorable fragmentation pathway for amines. This would result in a prominent fragment ion at m/z 58 , corresponding to [CH₂=N(CH₃)₂]⁺.

-

Loss of a benzyl radical: Cleavage of the C-C bond between the carbon bearing the amino group and the benzylic carbon would lead to a fragment.

-

Loss of water: Dehydration from the molecular ion could produce a fragment at m/z 161 .

-

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation:

-

Utilize a GC-MS system equipped with an electron ionization (EI) source.

-

Select an appropriate GC column (e.g., a non-polar or medium-polarity column) to achieve good separation.

-

-

Acquisition:

-

Develop a suitable GC temperature program to ensure the elution of the compound as a sharp peak.

-

Acquire mass spectra in the full scan mode over a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak and characteristic fragment ions in the mass spectrum.

-

Compare the obtained spectrum with a library of known spectra or with the predicted fragmentation pattern.

-

Conclusion: A Predictive Framework for Structural Confirmation

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(Dimethylamino)-3-phenylpropan-1-ol. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretation and robust experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. While predicted data serves as a powerful guide, it is imperative that future work focuses on the synthesis of an analytically pure sample of 2-(Dimethylamino)-3-phenylpropan-1-ol to obtain experimental spectra. Such empirical data would be a valuable contribution to the scientific community, allowing for the validation of the predictions made herein and providing a definitive spectroscopic fingerprint for this elusive isomer.

References

Due to the predictive nature of this guide, direct citations for experimental data are not applicable. The following resources were consulted for the principles of spectroscopic interpretation and for generating predicted data.

-

ChemDraw Professional. PerkinElmer Informatics. (Software used for chemical structure drawing and property prediction). [Link]

-

NMRShiftDB. (A database of assigned NMR spectra that can be used for prediction). [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. (A comprehensive source of chemical and physical data, including mass spectra of related compounds). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

The Evolving Landscape of Phenylpropanolamines: A Technical Guide to the Biological Activity of 2-(Dimethylamino)-3-phenylpropan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-(Dimethylamino)-3-phenylpropan-1-ol scaffold represents a privileged chemical structure with a rich history in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, ranging from well-established antidepressant effects to emerging potential in antimicrobial and anticancer applications. This in-depth technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile chemical class.

Introduction: The Phenylpropanolamine Core and its Therapeutic Significance

The phenylpropanolamine backbone is a fundamental structural motif found in a wide array of physiologically active molecules, both natural and synthetic. The parent compound, phenylpropanolamine (PPA), was historically used as a decongestant and anorectic agent[1]. However, concerns over its safety profile led to its withdrawal from many markets. Despite this, the inherent bioactivity of the phenylpropanolamine scaffold has continued to inspire the development of novel derivatives with improved efficacy and safety.

The subject of this guide, 2-(Dimethylamino)-3-phenylpropan-1-ol, and its derivatives, represent a significant evolution of this chemical class. The introduction of the dimethylamino group and the specific positioning of the hydroxyl and phenyl moieties create a chiral center and a unique three-dimensional structure that allows for diverse interactions with biological targets. This guide will explore the multifaceted biological activities of these derivatives, with a particular focus on their potential as central nervous system (CNS) agents, as well as their emerging roles in other therapeutic areas.

Synthetic Strategies: Building the 2-(Dimethylamino)-3-phenylpropan-1-ol Scaffold

The synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol derivatives is a critical aspect of their development, as the stereochemistry of the molecule can profoundly influence its biological activity. A variety of synthetic routes have been developed to access these compounds, often with a focus on enantioselective methods to isolate specific stereoisomers.

General Synthetic Approach: Reductive Amination

A common and versatile method for the synthesis of these derivatives involves the reductive amination of a suitable ketone precursor. This approach allows for the introduction of the dimethylamino group in a controlled manner.

Sources

The Crucial Role of 2-(Dimethylamino)-3-phenylpropan-1-ol in Modern Fluoxetine Synthesis: A Technical Guide

Abstract

Fluoxetine, marketed as Prozac®, remains a cornerstone in the treatment of clinical depression and other psychiatric disorders due to its efficacy as a selective serotonin reuptake inhibitor (SSRI)[1][2]. The synthesis of this complex molecule has evolved significantly since its inception, driven by the need for efficiency, safety, and stereochemical purity. This in-depth technical guide elucidates the pivotal role of the intermediate, 2-(Dimethylamino)-3-phenylpropan-1-ol , in a widely adopted synthetic pathway to fluoxetine. We will explore the chemical logic behind its formation, its subsequent conversion, and provide detailed experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge of Fluoxetine

The chemical structure of fluoxetine, (±)-N-methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine, presents a distinct synthetic challenge, primarily centered around the creation of a specific ether linkage and the establishment of a chiral center. While fluoxetine is often marketed as a racemate, studies have shown differential activities between its enantiomers, spurring the development of enantioselective syntheses[1][3].

Early syntheses of fluoxetine, as described in the original patents by Eli Lilly, involved a multi-step process that included the demethylation of a precursor using harsh reagents like cyanogen bromide[1][4]. Modern approaches have sought to streamline this process, and the pathway involving 2-(Dimethylamino)-3-phenylpropan-1-ol has emerged as a robust and efficient alternative.

The Core Synthesis Pathway: A Two-Act Play

The synthesis of fluoxetine via 2-(Dimethylamino)-3-phenylpropan-1-ol can be conceptually divided into two primary stages:

-

Act I: Formation of the Key Intermediate. The synthesis of (±)-3-(dimethylamino)-1-phenylpropanol from a readily available starting material.

-

Act II: Aryl Ether Formation and Demethylation. The coupling of the intermediate with the trifluoromethylphenoxy moiety, followed by demethylation to yield the final active pharmaceutical ingredient (API).

This guide will focus on a well-established laboratory-scale synthesis that first produces N-methyl-Prozac (NMP), a close analogue and prodrug to fluoxetine, which is then demethylated in the final step[1].

Act I: Synthesis of (±)-3-(Dimethylamino)-1-phenylpropanol

The journey begins with the reduction of 3-dimethylaminopropiophenone hydrochloride. This step is crucial as it establishes the alcohol functionality required for the subsequent etherification.

Reaction Scheme:

Caption: Reduction of 3-dimethylaminopropiophenone to the corresponding alcohol.

The choice of sodium borohydride (NaBH₄) as the reducing agent is a prime example of balancing reactivity with safety and practicality in a laboratory setting. While stronger reducing agents like lithium aluminum hydride (LAH) could also effect this transformation, NaBH₄ is milder, more selective for ketones and aldehydes, and significantly safer to handle, especially in the presence of protic solvents like ethanol and water[1]. The initial treatment with sodium hydroxide is necessary to liberate the free base of the aminoketone from its hydrochloride salt, which is the commercially available form[1].

Experimental Protocol: Synthesis of (±)-3-(Dimethylamino)-1-phenylpropanol [1]

-

Preparation of the Free Base:

-

Weigh 2.00 g of 3-dimethylaminopropiophenone hydrochloride and dissolve it in 10 mL of water in a 100 mL beaker with magnetic stirring.

-

Add 10% NaOH solution dropwise (approximately 5-6 mL) until the pH of the solution is greater than 10. The formation of a milky oil indicates the precipitation of the free base.

-

Add 95% ethanol (approximately 9-10 mL) with continuous stirring until the solution becomes clear.

-

-

Reduction Reaction:

-

In a separate vial, dissolve 0.40 g of NaBH₄ in 10 mL of water containing 3 drops of 10% NaOH.

-

Add the NaBH₄ solution to the beaker containing the free base with stirring.

-

Allow the reaction to stir for 15 minutes to ensure completion.

-

-

Work-up and Isolation:

-

Quench the reaction by cautiously adding 6.0 M hydrochloric acid dropwise until the effervescence (hydrogen gas evolution) ceases. This step destroys excess NaBH₄.

-

Make the solution basic again (pH > 10) with 10% NaOH to precipitate the product as the free base.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water (20 mL) and dry over anhydrous sodium sulfate.

-

Remove the ether by simple distillation. The remaining colorless oil is (±)-3-(dimethylamino)-1-phenylpropanol.

-

Act II: From Intermediate to N-methyl-Prozac (NMP)

With the key alcohol intermediate in hand, the next critical step is the formation of the aryl ether bond. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

Caption: Nucleophilic aromatic substitution to form N-methyl-Prozac (NMP).

The SNAr mechanism is facilitated by the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring of 4-chlorobenzotrifluoride. This group activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. Potassium tert-butoxide, a strong, sterically hindered base, is used to deprotonate the alcohol of our intermediate, forming a potent nucleophile (an alkoxide) that then attacks the aromatic ring, displacing the chloride leaving group[1].

Experimental Protocol: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP) [1]

-

Reaction Setup:

-

To the round-bottom flask containing the (±)-3-(dimethylamino)-1-phenylpropanol from the previous step, add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide.

-

With stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol.

-

-

Reaction and Distillation:

-

Using a simple distillation apparatus, slowly distill the mixture with stirring over 15-20 minutes, until the temperature of the refluxing solvent reaches 150 °C.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool.

-

Add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined ether extracts with water (2 x 50 mL) and then with 1.0 M HCl (2 x 50 mL). The product will move to the acidic aqueous layer as its hydrochloride salt.

-

Make the acidic aqueous layer basic with 10% NaOH and extract the liberated NMP free base with diethyl ether (3 x 50 mL).

-

Dry the final ether extracts over anhydrous sodium sulfate and remove the solvent to yield NMP as an oil.

-

The Final Step: Demethylation to Fluoxetine

The original synthesis of fluoxetine involved the demethylation of NMP[1]. This can be achieved using reagents such as phenyl chloroformate followed by hydrolysis, or cyanogen bromide (the Von Braun reaction)[4]. These methods, while effective, often involve toxic reagents and harsh conditions. For the purpose of this guide, we have focused on the synthesis of NMP, which is a significant achievement in itself and is known to be a prodrug that metabolizes to fluoxetine in vivo[1].

Stereochemistry: The Enantioselective Frontier

While the described protocol yields a racemic mixture of NMP, it is crucial to acknowledge the importance of stereochemistry in modern drug development. The biological activity of fluoxetine resides primarily in the (S)-enantiomer. Consequently, numerous enantioselective syntheses have been developed[3]. These advanced methods often introduce chirality early in the synthesis, for example, through the asymmetric reduction of the starting ketone or by using chiral starting materials, to produce enantiomerically pure intermediates like (R)-N-methyl-3-phenyl-3-hydroxypropylamine, which then leads to (R)-fluoxetine[3].

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| I | 3-Dimethylaminopropiophenone HCl | NaOH, NaBH₄ | (±)-3-(Dimethylamino)-1-phenylpropanol | High |

| II | (±)-3-(Dimethylamino)-1-phenylpropanol | K t-BuO, 4-Chlorobenzotrifluoride | (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP) | Moderate to High |

Conclusion

The synthesis of fluoxetine through the 2-(Dimethylamino)-3-phenylpropan-1-ol intermediate represents a refined and practical approach compared to earlier methods. This pathway highlights fundamental organic chemistry principles, including carbonyl reduction and nucleophilic aromatic substitution, while providing a clear and logical route to a crucial pharmaceutical agent. The protocols detailed herein offer a robust foundation for laboratory-scale synthesis and a deeper understanding of the chemical causality behind the production of this life-changing medication. Further research and development in this area continue to focus on improving the efficiency and stereoselectivity of these key transformations.

References

- Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. (n.d.). The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. Department of Chemistry, Loyola College in Maryland.

-

de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3a), 495-499. [Link]

-

Kumar, R., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6899-6953. [Link]

- U.S. Patent No. US20040102651A1. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine). [Link]

Sources

Navigating the Synthesis and Application of a Key Pharmaceutical Precursor: A Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol

Executive Summary

This technical guide provides an in-depth exploration of 3-(dimethylamino)-1-phenylpropan-1-ol, a pivotal intermediate in the synthesis of various pharmaceutical agents. While the nomenclature in chemical literature can present ambiguities, this paper focuses on the well-documented and industrially significant compound with CAS Number 5554-64-3. We will dissect its chemical identity, delineate a robust and reproducible synthetic pathway, and discuss its critical role, particularly in the manufacturing of the widely-used antidepressant, fluoxetine. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

A related isomer, 2-(dimethylamino)-3-phenylpropan-1-ol, is cited under CAS Number 60577-28-8, though it is less prevalent in scientific literature and commercial availability. This guide will primarily focus on the former, more scientifically significant compound.

Compound Nomenclature and Identification

Clarity in chemical nomenclature is paramount for reproducible research and development. The compound of interest is most accurately identified by its IUPAC name and CAS number.

| Identifier | Value | Source |

| Primary CAS Number | 5554-64-3 | [1][2] |

| IUPAC Name | 3-(dimethylamino)-1-phenylpropan-1-ol | [2] |

| Molecular Formula | C₁₁H₁₇NO | [1][3] |

| Molecular Weight | 179.26 g/mol | [2][4] |

Synonyms: The compound is also known by several other names in literature and commercial listings, including:

-

α-[2-(Dimethylamino)ethyl]benzenemethanol[5]

-

N,N-Dimethyl-3-hydroxy-3-phenylpropylamine[1]

-

1-Phenyl-3-(dimethylamino)-1-propanol[1]

-

Fluoxetine Impurity 18 (as the hydrochloride salt)[6]

Physicochemical Properties

Understanding the physical and chemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Melting Point | 47-48 °C | [3] |

| Boiling Point | 284.4 °C at 760 mmHg | [3] |

| Density | 1.011 g/cm³ | [3] |

| Water Solubility | 13.3 µg/mL (at pH 7.4) | [2] |

| pKa (Predicted) | 14.21 ± 0.20 | [1] |

Synthesis Pathway: A Two-Step Approach

The most efficient and widely adopted synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol involves a two-step process: a Mannich reaction to form a ketone intermediate, which is subsequently reduced to the desired alcohol.[7] This pathway is not only efficient but also scalable for industrial production.

Step 1: Mannich Reaction for 3-(Dimethylamino)-1-phenylpropan-1-one Synthesis

The initial step is a classic three-component Mannich reaction. This involves the aminoalkylation of an enolizable ketone (acetophenone) with formaldehyde and a secondary amine (dimethylamine, typically from its hydrochloride salt).[7]

Figure 1: Mannich reaction for the synthesis of the ketone intermediate.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

-

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

95% Ethanol

-

Acetone[4]

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[4]

-

Add 95% ethanol (80 mL) followed by concentrated hydrochloric acid (1 mL).[7]

-

Heat the mixture to reflux. The reaction mixture, initially biphasic, will become homogeneous as the reaction progresses.[7]

-

Maintain reflux for approximately 2 hours.

-

After the reaction is complete, cool the solution to room temperature and then place it in an ice bath to facilitate crystallization of the hydrochloride salt of the product.

-

Collect the crystals by vacuum filtration and wash with cold acetone. The product can be further purified by recrystallization from an ethanol/acetone mixture.[8]

-

Step 2: Reduction to 3-(Dimethylamino)-1-phenylpropan-1-ol

The carbonyl group of the Mannich base intermediate is then reduced to a hydroxyl group to yield the final product. This can be achieved through various reducing agents, with sodium borohydride being a common choice for laboratory-scale synthesis due to its selectivity and ease of handling.[7] Catalytic hydrogenation is often employed for larger-scale industrial production.[7]

Figure 2: Reduction of the ketone intermediate to the final alcohol product.

Experimental Protocol: Reduction using Sodium Borohydride

-

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

-

Sodium Borohydride (NaBH₄)

-

Methanol or 95% Ethanol

-

Sodium Hydroxide solution

-

Ethyl Acetate (for extraction)[4]

-

-

Procedure:

-

Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol in an Erlenmeyer flask.

-

Neutralize the hydrochloride salt with a suitable base, such as a sodium hydroxide solution, and extract the free base into an organic solvent like ethyl acetate.

-

Dry the organic layer (e.g., over anhydrous sodium sulfate) and concentrate it under reduced pressure to obtain the free base of the ketone.

-

Redissolve the ketone in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution. The reaction is exothermic and care should be taken to control the temperature.[9]

-

After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature to ensure completion.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure to yield crude 3-(dimethylamino)-1-phenylpropan-1-ol.

-

Further purification can be achieved by distillation or column chromatography if necessary.

-

Applications in Pharmaceutical Synthesis

3-(Dimethylamino)-1-phenylpropan-1-ol is a valuable precursor in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its most notable application is in the production of fluoxetine.[7] It is also utilized in the synthesis of other compounds, such as atomoxetine and certain histamine H3 antagonists.[10][11]

Synthesis of Fluoxetine

Fluoxetine, marketed under the brand name Prozac, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[12][13] 3-(Dimethylamino)-1-phenylpropan-1-ol serves as a key intermediate in several patented synthetic routes to fluoxetine.[14] The synthesis typically involves the demethylation of 3-(dimethylamino)-1-phenylpropan-1-ol to yield 3-(methylamino)-1-phenylpropan-1-ol, followed by an etherification reaction.[14][15]

Figure 3: Simplified pathway from 3-(dimethylamino)-1-phenylpropan-1-ol to Fluoxetine.

Mechanism of Action of Fluoxetine: Fluoxetine functions by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft in the brain.[16][17] By blocking the serotonin transporter protein on the presynaptic neuron, it increases the concentration of serotonin available to bind to postsynaptic receptors.[16][18] This enhancement of serotonergic neurotransmission is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.[12][17]

Conclusion

3-(Dimethylamino)-1-phenylpropan-1-ol is a cornerstone intermediate in modern medicinal chemistry. Its straightforward and efficient two-step synthesis, beginning with the robust Mannich reaction, makes it an accessible and economically viable building block for the pharmaceutical industry. Its critical role in the synthesis of fluoxetine underscores its importance in the production of medications that have a significant impact on global health. This guide provides a comprehensive overview, from nomenclature to practical synthesis protocols, to support the ongoing research and development efforts of scientists in the field.

References

- An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol. Benchchem. [URL: https://www.benchchem.com/product/B146689/technical-manual/an-in-depth-technical-guide-to-the-synthesis-of-3-dimethylamino-1-phenylpropan-1-ol]

- 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3. Benchchem. [URL: https://www.benchchem.com/product/b146689]

- 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/3-dimethylamino-1-phenyl-propan-1-ol-5554-64-3.html]

- Flaherty, D., & Curry, J. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK459223/]

- What is the mechanism of Fluoxetine Hydrochloride? Patsnap Synapse. (2024, July 17). [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-fluoxetine-hydrochloride-3142]

- Fluoxetine. MedlinePlus. (2025, November 15). [URL: https://medlineplus.gov/druginfo/meds/a689006.html]

- Fluoxetine. PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3386]

- Fluoxetine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluoxetine]

- CAS No : 5554-64-3 | Product Name : 3-Dimethylamino-1-phenylpropan-1-ol. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/3-dimethylamino-1-phenylpropan-1-ol]

- 42142-52-9|3-(Methylamino)-1-phenylpropan-1-ol. BLDpharm. [URL: https://www.bldpharm.com/products/42142-52-9.html]

- 3-(Dimethylamino)-1-phenylpropan-1-ol. PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/110665]

- 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2770479]

- 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31456908.htm]

- The Strategic Role of (R)-3-(Methylamino)-1-phenylpropan-1-ol in the Enantioselective Synthesis of Fluoxetine. Benchchem. [URL: https://www.benchchem.com/product/B146689/application-notes/the-strategic-role-of-r-3-methylamino-1-phenylpropan-1-ol-in-the-enantioselective-synthesis-of-fluoxetine]

- Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. (2001). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1254. [URL: https://pubs.acs.org/doi/10.1021/ed078p1254]

- 3-Dimethylamino-1-phenyl-propan-1-ol | 5554-64-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/jwpharmlab/jwph3249c784]

- 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3. Guidechem. [URL: https://www.guidechem.com/product-show/5554-64-3.html]

- EP0529842A2 - Production of fluoxetine and new intermediates. Google Patents. [URL: https://patents.google.

- The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education. [URL: https://www.jce.divched.org/sites/default/files/journal_article/2001/Sep/JCE2001p1254.pdf]

- Mannich Reaktion (Darstellung von 3-Dimethylamino-1-phenyl-propan-1-on-hydrochlorid). [URL: https://user.uni-frankfurt.de/~scherer/oc-praktikum/pdf/V21.pdf]

- 3-Dimethylamino-1-phenyl-1-propanol. Opulent Pharma. [URL: https://www.opulentpharma.com/product/3-dimethylamino-1-phenyl-1-propanol/]

- 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665. PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/110665]

- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents. [URL: https://patents.google.

- 3-(dimethylamino)-1-phenylpropan-1-ol - CAS - 5554-64-3. Axios Research. [URL: https://axiosresearch.com/product/3-dimethylamino-1-phenylpropan-1-ol-cas-5554-64-3/]

- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. Google Patents. [URL: https://patents.google.

- CAS No : 879-72-1 | Product Name : 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/3-dimethylamino-1-phenylpropan-1-one-hydrochloride]

- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process. Google Patents. [URL: https://patents.google.

- The Mannich Reaction. YouTube. (2020, March 26). [URL: https://www.youtube.

- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents. [URL: https://patents.google.

- β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0304]

- 3-(Dimethylamino)-1-phenyl-1-propanone. PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77042]